2-Fluoroethyl benzenesulfonate
Description
Historical Context and Evolution of Fluoroethyl Sulfonate Esters in Synthetic Organic Chemistry
The development of 2-fluoroethyl benzenesulfonate (B1194179) is rooted in the broader history of sulfonate esters and the strategic incorporation of fluorine in organic compounds. Sulfonate esters, such as tosylates and mesylates, have long been recognized as excellent leaving groups in nucleophilic substitution reactions. periodicchemistry.com This is because the negative charge of the resulting sulfonate anion is delocalized through resonance, making it a very weak base and therefore a stable leaving group. periodicchemistry.com
Initially, alcohols were challenging substrates for substitution reactions because the hydroxyl group is a poor leaving group. periodicchemistry.com The conversion of alcohols into sulfonate esters, a transformation typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base, proved to be a pivotal advancement. periodicchemistry.com This effectively converted the alcohol's reactivity to be similar to that of an alkyl halide. periodicchemistry.com
The deliberate introduction of fluorine into organic molecules, a field that has seen extensive development, adds another layer of functionality. ethernet.edu.et The high electronegativity of fluorine can significantly alter the chemical and physical properties of a molecule. In the case of fluoroethyl sulfonate esters, the fluorine atom's electron-withdrawing nature enhances the reactivity of the sulfonate ester, making it a more potent alkylating agent. The synthesis of various halogenated alkyl sulfonates has been an area of interest to further expand the toolkit of synthetic organic chemists. mdpi.com
Overview of the Contemporary Academic Research Landscape of 2-Fluoroethyl Benzenesulfonate
Current research on this compound is vibrant and primarily centered on its role as a fluoroethylating agent. The introduction of the 2-fluoroethyl moiety (—CH₂CH₂F) is of particular interest in medicinal chemistry and agrochemistry as it can profoundly impact a molecule's biological activity.
A significant area of application is in the field of Positron Emission Tomography (PET), a powerful medical imaging technique. The synthesis of radiolabeled molecules is crucial for PET, and this compound serves as a precursor for introducing the fluorine-18 (B77423) (¹⁸F) isotope. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) is a key radiotracer used in the diagnosis of recurrent gliomas, where it has shown high sensitivity and specificity. nih.gov The development of efficient radiofluorination methods using sulfonate leaving groups is an active area of investigation, with some studies showing substantial improvements in radiolabeling yields. researchgate.netnih.gov
Researchers are also exploring the reactivity of this compound with a variety of nucleophiles to create diverse libraries of fluoroethylated compounds. This includes reactions with amines, phenols, and thiols. Furthermore, novel arylsulfonate structures are being designed to enhance reaction rates and selectivity in nucleophilic substitution reactions. acs.org
Fundamental Structural Features and their Theoretical Implications for Reactivity
The reactivity of this compound is a direct consequence of its molecular architecture. The key components are the benzenesulfonate group, an excellent leaving group, and the 2-fluoroethyl group. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect propagates through the carbon-carbon bond, increasing the partial positive charge on the carbon atom bonded to the oxygen of the sulfonate group. This enhanced electrophilicity makes the molecule more susceptible to attack by nucleophiles.
The stability of the resulting benzenesulfonate anion, stabilized by resonance across the sulfonyl group, is a primary driving force for the departure of the leaving group. Theoretical studies and computational chemistry play a crucial role in understanding the nuances of its reactivity. These studies can model reaction pathways, predict transition state energies, and explain observed selectivities in complex reactions.
The presence of the fluorine atom also influences the compound's physical properties, such as its polarity and solubility. While the sulfonate group is highly polar, the fluorine atom can increase lipophilicity. solubilityofthings.com This dual nature affects its solubility in different solvents, a critical consideration for reaction optimization. solubilityofthings.com
Data Tables
| Table 1: Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₈H₉FO₃S |
| Molecular Weight | 204.22 g/mol |
| Appearance | Colorless liquid |
| PubChem CID | 11550207 nih.gov |
Properties
CAS No. |
383-51-7 |
|---|---|
Molecular Formula |
C8H9FO3S |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-fluoroethyl benzenesulfonate |
InChI |
InChI=1S/C8H9FO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LNNVWTSPIDJUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCF |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 2 Fluoroethyl Benzenesulfonate
Nucleophilic Substitution Reactions
2-Fluoroethyl benzenesulfonate (B1194179) is a molecule primed for nucleophilic substitution reactions, where a nucleophile replaces the benzenesulfonate leaving group. The reactivity of this compound is largely dictated by the interplay between the fluoroethyl moiety and the excellent leaving group characteristics of the benzenesulfonate group.
The primary mechanism for nucleophilic substitution in 2-fluoroethyl benzenesulfonate is the SN2 (Substitution, Nucleophilic, Bimolecular) reaction. This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction. openstax.orgyoutube.com
A key feature of the SN2 mechanism is the backside attack of the nucleophile, approaching the carbon atom from the side opposite to the leaving group. youtube.commasterorganicchemistry.com This trajectory is necessary to allow for the proper overlap of orbitals for bond formation and to minimize steric hindrance. masterorganicchemistry.com A direct consequence of this backside attack is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. youtube.commasterorganicchemistry.com If the carbon atom bearing the benzenesulfonate group is a stereocenter, an (R)-configured starting material will yield an (S)-configured product, and vice versa. libretexts.org
The kinetics of the SN2 reaction are highly sensitive to steric hindrance. youtube.comyoutube.com In the case of this compound, the primary nature of the carbon attached to the leaving group allows for relatively unhindered access by the nucleophile, favoring the SN2 pathway. youtube.com
The benzenesulfonate group is an excellent leaving group, a critical factor for facile nucleophilic substitution. The effectiveness of a leaving group is related to its ability to stabilize the negative charge it carries after departure. Benzenesulfonate is the conjugate base of a strong acid, benzenesulfonic acid, and its stability is enhanced by resonance, which delocalizes the negative charge over the three oxygen atoms and the benzene (B151609) ring.
While the pKa of the conjugate acid is a good indicator of leaving group ability, sulfonates are often better leaving groups than their pKa values might suggest. nih.gov This is because acidity involves breaking a heteroatom-hydrogen bond, whereas in a substitution reaction, a carbon-heteroatom bond is cleaved. nih.gov The high reactivity of sulfonate esters like benzenesulfonates in nucleophilic substitution reactions underscores their efficacy as leaving groups.
The rate and outcome of the SN2 reaction of this compound are significantly influenced by the nature of the attacking nucleophile. Nucleophilicity is a measure of a species' ability to donate an electron pair to an electrophile.
Oxygen Nucleophiles: Common oxygen nucleophiles include water, alcohols, and hydroxide (B78521) ions. The negatively charged hydroxide ion is a much stronger nucleophile than a neutral water molecule due to its higher electron density. libretexts.org
Nitrogen Nucleophiles: Amines are effective nitrogen-based nucleophiles. libretexts.org The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers.
Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are particularly potent nucleophiles. libretexts.orgmsu.edu Sulfur is more nucleophilic than oxygen, a trend attributed to its larger size and more polarizable electron cloud. libretexts.orgmsu.edu
Carbon-based Nucleophiles: Carbanions and enolates are examples of carbon-based nucleophiles. libretexts.org These are crucial for forming new carbon-carbon bonds. The reaction of sulfonate derivatives with active methylene (B1212753) compounds can lead to C-C bond formation via ipso-nucleophilic substitution on the benzene ring, though this is more common for aryl sulfonates. acs.org
The nucleophilicity of a species can be affected by the solvent. In polar protic solvents, smaller, more basic ions are more strongly solvated, which can hinder their nucleophilicity. libretexts.org In polar aprotic solvents, this "solvent cage" effect is less pronounced. libretexts.org
Table 1: General Reactivity of Nucleophiles with this compound
| Nucleophile Type | Example | General Reactivity |
| Oxygen | Hydroxide (OH⁻) | Strong |
| Water (H₂O) | Weak | |
| Nitrogen | Amine (RNH₂) | Moderate to Strong |
| Sulfur | Thiolate (RS⁻) | Very Strong |
| Carbon | Cyanide (CN⁻) | Strong |
In addition to substitution, elimination reactions can also occur, where a proton and the leaving group are removed from adjacent atoms to form a double bond. The two primary mechanisms for elimination are E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular).
The E2 reaction is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously. masterorganicchemistry.com This mechanism is favored by strong bases. libretexts.orgmasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com
The E1 reaction , in contrast, is a two-step process. The first step involves the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming the alkene. masterorganicchemistry.com E1 reactions are favored by poor nucleophiles/weak bases and good ionizing solvents. libretexts.org
For this compound, the primary nature of the substrate makes the formation of a primary carbocation highly unfavorable, thus disfavoring the E1 pathway. libretexts.org Therefore, the E2 mechanism is the more likely competitive elimination pathway, especially in the presence of a strong, non-nucleophilic base. The competition between SN2 and E2 reactions is a common theme for primary and secondary alkyl halides and sulfonates. youtube.comlibretexts.org
In some cases, particularly with a poor leaving group on the β-carbon, an E1cb (Elimination, Unimolecular, Conjugate Base) mechanism might be considered. stackexchange.com This involves the formation of a carbanion in the first step, followed by the departure of the leaving group. stackexchange.com However, given that benzenesulfonate is an excellent leaving group, the E2 pathway is generally more probable.
Electrophilic Reactions of the Benzene Moiety
While the fluoroethyl portion of the molecule is susceptible to nucleophilic attack, the benzene ring can undergo electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The existing sulfonate group on the ring has a profound influence on the rate and regioselectivity of this reaction.
The sulfonate group (-SO₃R) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. youtube.com This withdrawal of electron density deactivates the benzene ring towards electrophilic attack, making it less reactive than benzene itself. wikipedia.org
Furthermore, the sulfonate group is a meta-director . youtube.comwikipedia.org This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the sulfonate group. The deactivating nature of the sulfonate group is most pronounced at the ortho and para positions due to resonance and inductive effects, which destabilize the carbocation intermediate (the sigma complex) formed during the attack at these positions. youtube.comorganicchemistrytutor.com The meta position is less deactivated, making it the most favorable site for electrophilic substitution. youtube.comwikipedia.org
It is important to note that sulfonation itself is a reversible process under certain conditions, which can be exploited in synthetic strategies to temporarily block a position on the ring. youtube.comyoutube.com
Table 2: Summary of Reactivity for this compound
| Reaction Type | Reactive Site | Primary Mechanism(s) | Key Factors |
| Nucleophilic Substitution | Fluoroethyl group (α-carbon) | SN2 | Nucleophile strength, solvent, steric hindrance |
| Elimination | Fluoroethyl group (α and β-carbons) | E2 | Base strength, steric hindrance |
| Electrophilic Aromatic Substitution | Benzene ring | EAS | Sulfonate group is deactivating and meta-directing |
Friedel-Crafts Type Reactions
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings. byjus.com These reactions are broadly classified into alkylation and acylation, both proceeding via electrophilic aromatic substitution. byjus.comlibretexts.org For this compound, a Friedel-Crafts alkylation is the pertinent reaction type, where the 2-fluoroethyl group acts as the electrophile.
The reaction is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.com The Lewis acid coordinates to one of the oxygen atoms of the sulfonate group. This coordination polarizes the carbon-oxygen bond, making the benzenesulfonate an even better leaving group. masterorganicchemistry.com Departure of the benzenesulfonate group generates a primary carbocation, the 2-fluoroethyl cation, or more likely, a "carbocation-like" complex with the Lewis acid. masterorganicchemistry.comyoutube.com This highly electrophilic species is then attacked by the π-electrons of an aromatic ring. byjus.comyoutube.com The subsequent loss of a proton from the resulting arenium ion intermediate restores the aromaticity of the ring and yields the 2-fluoroethylated aromatic product, regenerating the Lewis acid catalyst. byjus.com
A critical consideration in Friedel-Crafts alkylations is the potential for carbocation rearrangements to form a more stable carbocation. byjus.commasterorganicchemistry.com However, with a primary carbocation like the 2-fluoroethyl cation, rearrangements are less common unless a more stable secondary or tertiary carbocation can be formed via a hydride or alkyl shift. masterorganicchemistry.com Another limitation is that the reaction is generally unsuccessful with strongly deactivated aromatic rings. libretexts.orgyoutube.com
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and sulfonates are often employed as effective electrophiles, akin to organic halides. acs.org
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis for forming C-N, C-O, and C-S bonds. nih.govacs.org Modern advancements have introduced a variety of ligands—including amino acids, diamines, and 1,3-diketones—that facilitate these couplings under milder conditions and with broader substrate scopes. nih.govacs.org
In the context of this compound, the sulfonate group can serve as a leaving group in copper-catalyzed cross-coupling reactions. While the use of aryl halides is more common, the principle extends to sulfonates. A general catalytic cycle would involve a Cu(I) species reacting with a nucleophile (e.g., an alcohol, amine, or thiol) to form a copper-nucleophile complex. This complex would then react with this compound. Oxidative addition of the C-O bond of the sulfonate to the copper center, followed by reductive elimination, would yield the coupled product and regenerate the active copper catalyst. The choice of ligand, base, and solvent is often critical to the success and efficiency of these reactions. acs.org
Palladium and nickel are at the forefront of transition metal-catalyzed cross-coupling chemistry, providing versatile and efficient routes for bond formation. libretexts.orgyoutube.com
Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for activating C–O bonds of sulfonates for cross-coupling. acs.orgnih.gov Nickel(0) complexes can undergo oxidative insertion into the C(sp³)–O bond of alkyl sulfonates, a key activation step. These reactions have been successfully applied to couple alkyl sulfonates with various nucleophiles. For instance, the nickel-catalyzed cross-coupling of alkyl arenesulfonates with aryl Grignard reagents provides a method for synthesizing biaryls where the sulfonate acts as a leaving group on an aromatic ring. acs.orgnih.gov
More relevant to this compound are cross-electrophile coupling reactions that pair two different electrophiles, such as an alkyl sulfonate and an aryl or vinyl halide, in the presence of a nickel catalyst and a reducing agent. nih.govrsc.org This methodology allows for the formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds and is tolerant of a wide array of functional groups. rsc.org The cyanation of unactivated alkyl sulfonates using a nickel catalyst and Zn(CN)₂ has also been reported, demonstrating the versatility of this approach. bohrium.com
| Alkyl Sulfonate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| Neopentyl arenesulfonate | Aryl Grignard Reagent | dppfNiCl₂ | Unsymmetrical biaryl | acs.orgnih.gov |
| 1,3-Dimesylate | (Intramolecular) | Ni(cod)₂ / dtbbpy | Alkylcyclopropane | nih.gov |
| Alkyl mesylate/tosylate | Aryl/Vinyl triflate | NiBr₂(glyme) / bipyridine | Alkyl-substituted arene/alkene | rsc.org |
| Alkyl methanesulfonate | Zn(CN)₂ | NiCl₂·6H₂O / Xantphos | Alkyl nitrile | bohrium.com |
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis, encompassing reactions like the Suzuki, Stille, and Negishi couplings. libretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
For this compound, the cycle would begin with the oxidative addition of the C(sp³)–O bond to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step for alkyl electrophiles. rsc.org The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org While alkyl halides are the most common electrophiles, the use of alkyl sulfonates is also established, providing an alternative pathway for constructing complex molecular architectures. rsc.org
Other Significant Reaction Pathways
Beyond substitution and coupling reactions, this compound may undergo reactions involving radical intermediates or molecular rearrangements.
Radical reactions can be initiated under specific conditions, often involving radical initiators or photolysis. For alkylbenzene derivatives, the benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. libretexts.org While this compound lacks a traditional benzylic hydrogen, radical processes could still occur. For example, radical bromination at a benzylic position is often achieved using N-bromosuccinimide (NBS), which provides a low concentration of bromine to facilitate a radical chain reaction. libretexts.org By analogy, under appropriate conditions, it is conceivable that radical abstraction or addition could occur on the ethyl chain of this compound. The stability of the potential radical intermediates would be a key factor in determining the feasibility of such pathways.
Molecular rearrangements can occur under various conditions, often leading to the formation of more stable isomers. A relevant reaction for benzenesulfonate derivatives is the Jacobsen rearrangement. libretexts.orgwikipedia.org This reaction typically involves the migration of an alkyl group on a polyalkylbenzenesulfonic acid when treated with sulfuric acid. libretexts.orgwikipedia.org Although the classic Jacobsen rearrangement applies to the sulfonic acid itself and requires multiple alkyl substituents, it highlights the potential for migrations within the benzenesulfonate framework.
Furthermore, any reaction that generates a carbocation intermediate, such as the Friedel-Crafts alkylation discussed earlier, opens the possibility for carbocation rearrangements. masterorganicchemistry.com If a 1,2-hydride or 1,2-alkyl shift can lead to a more stable carbocation (e.g., from a primary to a secondary or tertiary center), this rearrangement may compete with or precede the desired reaction pathway. masterorganicchemistry.com Ring-expansion reactions are also a known type of carbocation rearrangement that can occur when a carbocation is formed adjacent to a strained ring. masterorganicchemistry.com
Applications of 2 Fluoroethyl Benzenesulfonate As a Synthetic Building Block and Reagent in Academic Research
Intermediacy in the Synthesis of Fluorinated Fine Chemicals and Specialized Reagents
2-Fluoroethyl benzenesulfonate (B1194179) serves as a crucial intermediate in the multi-step synthesis of various fluorinated fine chemicals. Its benzenesulfonate group acts as an effective leaving group, facilitating nucleophilic substitution reactions to introduce the 2-fluoroethyl moiety into a target molecule. This is particularly valuable in the development of specialized reagents where the presence of fluorine can significantly alter the parent molecule's physical, chemical, and biological properties. The compound's stability and reactivity make it a reliable choice for researchers aiming to construct complex fluorinated molecules.
Strategic Functionalization of Complex Organic Scaffolds
The strategic incorporation of the 2-fluoroethyl group can dramatically influence the characteristics of organic compounds. 2-Fluoroethyl benzenesulfonate provides a direct pathway for this functionalization.
Preparation of Fluorinated Ethers, Thioethers, and Amines
The synthesis of fluorinated ethers, thioethers, and amines often employs this compound as a key reagent. In these reactions, an alcohol, thiol, or amine attacks the carbon atom bearing the benzenesulfonate leaving group, resulting in the formation of a new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bond, respectively. This straightforward approach allows for the creation of a diverse range of fluoroethylated compounds. For instance, fluorinated poly(aryl ether)s have been synthesized through nucleophilic substitution reactions, exhibiting excellent dielectric properties. rsc.org Similarly, organocatalyzed methods have been developed for the synthesis of fluorinated poly(aryl thioethers). nih.gov The synthesis of fluorinated amines is also an area of significant interest due to the unique properties that fluorine imparts on these molecules. nih.govrsc.org
Incorporation into Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Tetrazines)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The introduction of a fluoroethyl group into these systems can enhance their biological activity or modify their physical properties. This compound is utilized to alkylate nitrogen atoms within various heterocyclic rings.
Oxadiazoles: These five-membered rings containing one oxygen and two nitrogen atoms are found in many biologically active compounds. researchgate.netnih.gov The synthesis of oxadiazole derivatives can involve the use of fluoroethylating agents to modify their structure and function. nih.govumn.edu
Triazoles: Triazoles, with three nitrogen atoms in a five-membered ring, are another important class of heterocycles. nih.govnih.govurfu.ru The fluoroethyl group can be introduced onto a nitrogen atom of the triazole ring to create novel compounds with potential applications in various fields. nih.gov
Tetrazines: These six-membered rings with four nitrogen atoms are known for their use in bioorthogonal chemistry. nih.gov The functionalization of tetrazines with fluoroethyl groups can be achieved using reagents like this compound, leading to the development of new probes and labeling agents. nih.govrsc.org
Synthesis of Advanced Ligands and Inhibitors for Biological Research (e.g., Sigma-2 receptor ligands, PHGDH inhibitors)
The unique properties of the fluoroethyl group make it a valuable addition in the design of highly specific and potent bioactive molecules.
Sigma-2 Receptor Ligands: The sigma-2 receptor is a protein that is overexpressed in various tumor cells, making it a target for cancer diagnostics and therapeutics. mdpi.com Researchers have synthesized fluoroethyl-containing ligands that bind to this receptor with high affinity and selectivity. nih.govresearchgate.netnih.gov The introduction of the 2-fluoroethyl group has been shown to influence the binding affinity and selectivity of these ligands for the sigma-1 and sigma-2 receptors. nih.govnih.gov
PHGDH Inhibitors: Phosphoglycerate dehydrogenase (PHGDH) is an enzyme involved in the serine biosynthesis pathway, which is often upregulated in cancer cells. nih.gov The development of PHGDH inhibitors is an active area of cancer research. nih.govnih.gov Fluoroethylated compounds have been investigated as potential inhibitors of this enzyme, with the goal of disrupting cancer cell metabolism.
Employment as a Fluoroethylating Agent in Diverse Organic Transformations
Beyond the specific applications mentioned above, this compound is a general and effective fluoroethylating agent. It provides a reliable method for introducing the FCH₂CH₂- group into a wide array of organic molecules. This versatility stems from the good leaving group ability of the benzenesulfonate anion, which allows the reaction to proceed under relatively mild conditions with a variety of nucleophiles. This makes it a valuable tool for chemists seeking to explore the impact of fluoroethylation on the properties and reactivity of different classes of organic compounds. google.comgoogle.com
Research in Radiochemistry: 2 Fluoroethyl Benzenesulfonate As a 18f Labeling Precursor for Molecular Imaging Probes
Radiosynthetic Methodologies for [18F]-2-Fluoroethyl Benzenesulfonate (B1194179) and Analogues
The synthesis of [¹⁸F]-2-fluoroethyl benzenesulfonate and its derivatives is primarily achieved through nucleophilic substitution of [¹⁸F]fluoride on a suitable precursor. This process has been the subject of extensive research to maximize radiochemical yield, purity, and specific activity, which are critical parameters for the successful application of the resulting radiotracers in PET imaging.
Optimization of [18F]Fluoride Nucleophilic Substitution for Research Applications
The direct nucleophilic substitution of [¹⁸F]fluoride is a cornerstone of ¹⁸F radiochemistry. nih.gov The process typically involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a good leaving group. nih.gov The reactivity of the fluoride (B91410) ion is enhanced by using a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in combination with a weak base like potassium carbonate, which sequesters the potassium ion and provides a "naked," highly nucleophilic fluoride anion. wikipedia.org
For research applications, the optimization of this reaction is paramount. Key considerations include the efficient trapping of aqueous [¹⁸F]fluoride on an anion exchange cartridge, followed by effective elution and azeotropic drying to remove water, which can significantly reduce the nucleophilicity of the fluoride ion. nih.gov However, recent advancements have explored "hydrous" or "low-water" labeling conditions, which can simplify the procedure by omitting the stringent azeotropic drying step, thereby reducing synthesis time. nih.govnih.gov These methods often employ specific solvent systems or phase transfer catalysts that can tolerate small amounts of water without a significant loss in labeling efficiency. nih.gov
Design and Comparative Evaluation of Precursors and Leaving Groups (e.g., Tosylates, Brosylates, Nosylates)
The choice of the leaving group on the ethylene (B1197577) glycol-based precursor is a critical determinant of the success of the [¹⁸F]fluorination reaction. The ideal leaving group should be highly reactive towards nucleophilic attack by [¹⁸F]fluoride while the precursor itself remains stable under the reaction conditions. nih.gov A variety of sulfonate esters have been investigated for this purpose.
Tosylates (OTs): 2-Tosylo-ethanol derivatives are widely used precursors for [¹⁸F]fluoroethylation. researchgate.net They offer a good balance of reactivity and stability. The radiosynthesis of [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) from ethylene glycol-1,2-ditosylate is a common practice. nih.gov
Brosylates (OBs) and Nosylates (ONs): Brosylates (p-bromobenzenesulfonates) and nosylates (p-nitrobenzenesulfonates) are generally more reactive than tosylates due to the electron-withdrawing nature of the bromine and nitro groups, respectively. mdpi.com This enhanced reactivity can lead to higher radiochemical yields or allow for milder reaction conditions. For instance, nosylates are often employed for the synthesis of tracers like [¹⁸F]FLT. mdpi.com
Triflate (OTf): Trifluoromethanesulfonate is an excellent leaving group and often provides high reactivity in nucleophilic substitutions. nih.gov
The comparative reactivity of these leaving groups generally follows the order: Triflate > Nosylate (B8438820) > Brosylate > Tosylate. The selection of a specific leaving group often involves a trade-off between reactivity and the potential for side reactions.
Impact of Solvents, Phase Transfer Catalysts, and Temperature on Radiochemical Yield and Purity in Research Radiosynthesis
The reaction environment plays a crucial role in the outcome of the [¹⁸F]fluorination. Careful selection and control of solvents, phase transfer catalysts, and temperature are essential for maximizing radiochemical yield and purity.
Solvents: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents for nucleophilic [¹⁸F]fluorination. nih.govacs.org These solvents effectively solvate the cation of the phase transfer catalyst complex while leaving the [¹⁸F]fluoride anion relatively "naked" and highly reactive. DMSO, being more polar, can sometimes lead to higher yields compared to acetonitrile. The use of tertiary alcohols as co-solvents has also been shown to improve radiochemical conversion. mdpi.com
Phase Transfer Catalysts (PTC): The most common PTC is a combination of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃). researchgate.net Tetrabutylammonium (B224687) (TBA⁺) salts, such as tetrabutylammonium bicarbonate or tosylate, are also effective alternatives and can sometimes offer advantages in terms of basicity and subsequent purification. mdpi.com
Temperature: The reaction temperature significantly influences the rate of the nucleophilic substitution. Temperatures typically range from 80°C to 160°C. acs.org Higher temperatures generally lead to faster reaction rates and higher radiochemical yields, but can also promote the formation of byproducts. Optimization of the temperature is therefore crucial to balance reaction speed and purity. nih.gov
| Parameter | Options | Impact on Radiosynthesis |
| Leaving Group | Tosylates, Brosylates, Nosylates, Triflates | Affects reaction rate and conditions; more reactive groups may allow for milder conditions. |
| Solvent | Acetonitrile, DMF, DMSO, Tertiary Alcohols | Influences the nucleophilicity of the fluoride ion and the solubility of reactants. |
| Phase Transfer Catalyst | Kryptofix 2.2.2/K₂CO₃, Tetrabutylammonium salts | Sequesters the counter-ion of the fluoride, enhancing its reactivity. |
| Temperature | 80°C - 160°C | Controls the reaction kinetics; higher temperatures increase the rate but may also lead to more byproducts. |
Mechanistic Insights into [18F]Fluoroethylation Reactions for Research Probe Development
A thorough understanding of the reaction mechanism is fundamental for the rational design of new radiolabeling strategies and for troubleshooting synthetic challenges. Research in this area focuses on the kinetics of the reaction and the identification and mitigation of side reactions.
Elucidation of Reaction Kinetics and Radiochemical Efficiency
The [¹⁸F]fluoroethylation of benzenesulfonate precursors proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov In this process, the [¹⁸F]fluoride ion attacks the carbon atom bearing the sulfonate leaving group, leading to an inversion of stereochemistry at that center. The rate of this reaction is dependent on the concentration of both the [¹⁸F]fluoride and the precursor, as well as the factors discussed previously (leaving group, solvent, temperature).
The radiochemical efficiency is a measure of how effectively the initial amount of radioactivity is incorporated into the desired product. In the context of no-carrier-added [¹⁸F]fluoride, the concentration of the radionuclide is extremely low (in the picomolar to nanomolar range) compared to the precursor (micromolar to millimolar). nih.gov This pseudo-first-order condition means that the reaction rate is primarily dependent on the concentration of the precursor. Therefore, using a sufficient excess of the precursor is often necessary to achieve high radiochemical yields in a short timeframe, which is critical given the 109.7-minute half-life of ¹⁸F. nih.gov
Identification and Mitigation of Byproduct Formation in Radiosynthesis
One common side reaction is elimination (E2), which competes with the desired substitution (Sₙ2) reaction, leading to the formation of volatile byproducts such as [¹⁸F]vinyl fluoride. nih.gov The ratio of substitution to elimination is influenced by the basicity of the reaction medium, the steric hindrance around the reaction center, and the temperature. The use of a less basic phase transfer catalyst and optimizing the temperature can help to minimize elimination. nih.gov
Another potential byproduct is [¹⁸F]fluoroethanol, which can arise from the hydrolysis of the precursor or the product if residual water is present in the reaction mixture. nih.gov Careful drying of the [¹⁸F]fluoride and the reaction system is therefore important to suppress this side reaction.
In the case of using ethylene glycol-1,2-ditosylate as the precursor, the formation of symmetrical and unsymmetrical ethers can also occur as byproducts. The optimization of the molar ratio of the base to the precursor has been shown to be a critical factor in minimizing the formation of these impurities. nih.gov Purification methods, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), are often employed to remove these byproducts and ensure the high chemical and radiochemical purity of the final radiolabeled probe. nih.gov
Utilization in the Synthesis of Diverse [18F]-Labeled Research Radiotracers
2-[18F]Fluoroethyl benzenesulfonate and its derivatives have proven to be invaluable tools in the synthesis of a wide array of [18F]-labeled radiotracers for preclinical research. Their reactivity towards various nucleophiles allows for the straightforward incorporation of the [18F]fluoroethyl moiety into a diverse range of molecular scaffolds.
[18F]Fluoroethylation of Oxygen-Containing Functionalities (Alcohols, Phenols)
The reaction of 2-[18F]fluoroethyl benzenesulfonate analogs with alcohols and phenols is a common and effective method for the synthesis of [18F]-labeled ethers. This strategy has been successfully applied to the development of several important PET tracers.
A notable example is the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a widely used amino acid tracer for brain tumor imaging. nih.gov The radiosynthesis involves the O-[18F]fluoroethylation of a suitable protected L-tyrosine precursor. Similarly, analogs of [18F]FET, such as O-([18F]fluoroethyl)-l-meta-tyrosine (m-[18F]FET) and O-([18F]fluoroethyl)-l-tyrosine methyl ester ([18F]FET-OMe), have been developed to explore improved tumor delivery and imaging characteristics. nih.gov The synthesis of these compounds typically involves the reaction of the corresponding phenolic precursor with an [18F]fluoroethylating agent, achieving good radiochemical yields. nih.gov
Another significant application is the synthesis of 16α-[18F]fluoroestradiol ([18F]FES), a key radiotracer for imaging estrogen receptor-positive breast cancer. The synthesis of [18F]FES can be achieved through the [18F]fluoroethylation of a precursor molecule, followed by deprotection steps. nih.gov The use of automated synthesis modules has streamlined the production of clinical-grade [18F]FES, providing reproducible and high yields. nih.gov
The table below summarizes key research findings on the [18F]fluoroethylation of oxygen-containing functionalities.
| Radiotracer | Precursor Type | [18F]Fluoroethylating Agent | Reaction Conditions | Radiochemical Yield (RCY) |
| m-[18F]FET | Protected L-meta-tyrosine | 2-[18F]Fluoroethyl tosylate | Not specified | 41-56% |
| [18F]FET-OMe | Protected L-tyrosine methyl ester | 2-[18F]Fluoroethyl tosylate | Not specified | 41-56% |
| [18F]FES | Estradiol precursor | Not specified | 110°C, 15 min (fluorination); 120°C, 10 min (hydrolysis) | 40 ± 5.0% |
[18F]Fluoroethylation of Nitrogen-Containing Functionalities (Amines, Amides)
Nitrogen-containing functional groups, such as amines and amides, are prevalent in biologically active molecules, making them attractive targets for [18F]fluoroethylation. This approach has been instrumental in the development of radiotracers for neuroimaging and other applications.
A prominent example is the synthesis of [18F]FECNT, a radioligand for the dopamine (B1211576) transporter (DAT). The synthesis involves the N-[18F]fluoroethylation of the corresponding nortropane precursor. researchgate.net Different [18F]fluoroethylating agents, including tosylates and triflates, have been employed, with the latter often allowing for milder reaction conditions. researchgate.net The development of deuterated analogs like [18F]FECNT-d4 has also been explored to improve in vivo stability. nih.gov
The versatility of this method is further demonstrated in the synthesis of a novel [18F]-labeled inhibitor of phosphodiesterase 7 (PDE7), where a tosylate precursor was directly fluorinated to produce the final radiotracer. nih.gov Additionally, the "click chemistry" approach, utilizing 2-[18F]fluoroethylazide synthesized from 2-azidoethyl-4-toluenesulfonate, has been successfully used to label peptides, showcasing the broad applicability of this labeling strategy. nih.gov
The following table details research findings on the [18F]fluoroethylation of nitrogen-containing functionalities.
| Radiotracer | Precursor Type | [18F]Fluoroethylating Agent | Reaction Conditions | Radiochemical Yield (RCY) |
| [18F]FECNT-d4 | Nortropane precursor | 2-[18F]Fluoroethyl tosylate | Not specified | 46 ± 17% |
| [18F]MICA-003 (PDE7 inhibitor) | Tosylate precursor | [18F]Fluoride | Not specified | 40% |
| [18F]-labeled model peptide | Alkyne-modified peptide | 2-[18F]Fluoroethylazide | 80°C | 92.3 ± 0.3% |
Development of [18F]-Labeled Probes for Investigating Biological Targets and Pathways in Preclinical Research
The ability to efficiently label a wide range of molecules with [18F] using 2-fluoroethyl benzenesulfonate and its analogs has significantly impacted preclinical research, enabling the in vivo investigation of numerous biological targets and pathways.
In the field of neuroimaging, besides the dopamine transporter, the adenosine (B11128) A2A receptor has been a target of interest. [18F]-Fluoroethyl and [18F]-fluoropropyl analogs of SCH442416, namely [18F]FESCH and [18F]FPSCH, have been developed and evaluated as PET ligands for this receptor. researchgate.netnih.gov Preclinical studies in rats have helped to determine the optimal tracer and kinetic modeling approach for quantifying A2A receptor expression in the brain. nih.gov
In oncology, beyond the established [18F]FET for brain tumor imaging, there is ongoing research into novel tracers. For instance, radiolabeled inhibitors of Fibroblast Activation Protein (FAP), a promising target in the tumor microenvironment, have been synthesized. nih.govnih.gov These [18F]-labeled FAP inhibitors ([18F]FAPI) are being evaluated for their potential in cancer diagnosis and therapy. nih.gov
The table below provides an overview of diverse [18F]-labeled probes developed for preclinical research.
| Radiotracer | Biological Target/Pathway | Key Preclinical Finding |
| [18F]FESCH | Adenosine A2A Receptor | Determined to be a suitable PET ligand for quantifying A2A receptor expression in the rat brain. nih.gov |
| [18F]FECNT-d4 | Dopamine Transporter (DAT) | Showed improved in vivo stability and may serve as a promising PET imaging agent for DAT-related disorders. nih.gov |
| m-[18F]FET | Amino Acid Transport (Brain Tumors) | Demonstrated improved in vitro uptake and accelerated in vivo tumor accumulation in a glioblastoma model compared to [18F]FET. nih.gov |
| [18F]AlF-P-FAPI | Fibroblast Activation Protein (FAP) | Exhibited specific tumor uptake and showed comparable results to [18F]FDG in a pilot clinical study for nasopharyngeal cancer. nih.gov |
Theoretical and Computational Investigations of 2 Fluoroethyl Benzenesulfonate
Quantum Chemical Studies on Electronic Structure, Bonding, and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 2-Fluoroethyl benzenesulfonate (B1194179). These studies typically involve geometry optimization to find the lowest energy conformation of the molecule.
The electronic structure is characterized by the distribution of electron density and the nature of the chemical bonds. The benzenesulfonate group features a sulfur atom in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to another oxygen and the phenyl ring. This arrangement leads to a significant polarization of the S-O bonds. The fluorine atom in the ethyl group, being highly electronegative, induces a dipole moment in the C-F bond and influences the electron density of the neighboring atoms.
Molecular Orbital (MO) theory provides a deeper understanding of the chemical bonding and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In 2-Fluoroethyl benzenesulfonate, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the sulfonate group, which are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the sulfonyl group and the carbon atom attached to the fluorine, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry as applied to similar molecules. Actual values would be derived from specific DFT calculations.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophiles. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |
Mechanistic Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.
The esterification reaction to form this compound from benzenesulfonic acid and 2-fluoroethanol (B46154) can be modeled to understand its mechanism. DFT studies on similar esterification reactions, such as the reaction between benzenesulfonic acid and methanol, have shown that the reaction can proceed through different pathways, including SN1 and SN2 mechanisms. rsc.orgresearchgate.net For this compound formation, a likely pathway involves the protonation of 2-fluoroethanol followed by a nucleophilic attack by the benzenesulfonate anion.
By calculating the energies of the transition states and intermediates along the reaction coordinate, an energy landscape can be constructed. The height of the energy barrier at the transition state (the activation energy) is a key determinant of the reaction rate. Computational methods can predict these activation energies, and by applying transition state theory, reaction rate constants can be estimated.
The solvent plays a critical role in many chemical reactions, and its effects can be incorporated into computational models. Solvation models can be broadly categorized as explicit or implicit. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. acs.orgresearchgate.net
For reactions involving charged species or significant changes in polarity, the choice of solvation model can have a substantial impact on the calculated energy barriers and reaction pathways. For instance, in the formation or hydrolysis of this compound, where charged intermediates may be involved, an appropriate solvation model is crucial for obtaining accurate results.
Prediction of Reactivity and Selectivity Profiles through Computational Methods
Computational methods can predict the reactivity and selectivity of this compound in various reactions. Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can identify the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks.
For example, the analysis of the Fukui function can pinpoint the atoms in this compound that are most susceptible to attack by different types of reagents. This information is invaluable for predicting the regioselectivity of its reactions. For instance, in a reaction with a nucleophile, these indices can help predict whether the attack will occur at the sulfonyl sulfur or the carbon atom of the ethyl group.
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
To develop a QSRR model for a series of benzenesulfonate esters, including this compound, a dataset of compounds with known reactivity data would be required. A variety of molecular descriptors, such as topological, electronic, and steric parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized benzenesulfonate esters.
Analogues and Derivatives of 2 Fluoroethyl Benzenesulfonate: Synthesis and Comparative Reactivity
Systematic Synthesis and Characterization of Structural Analogues with Modified Fluoroethyl and Aromatic Moieties
The synthesis of 2-fluoroethyl benzenesulfonate (B1194179) analogues is a systematic process that begins with the corresponding alcohol. The general and most common method for preparing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.comlibretexts.org This method allows for the creation of a diverse library of analogues by varying either the alcohol or the sulfonyl chloride.
Modification of the Fluoroethyl Moiety: To synthesize analogues with a modified fluoroethyl group, the corresponding fluoro-alcohols are required. For instance, reacting 1-fluoro-2-propanol or 3-fluoro-1-propanol with benzenesulfonyl chloride would yield 1-fluoropropan-2-yl benzenesulfonate and 3-fluoropropyl benzenesulfonate, respectively. The core synthetic step remains the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, with a base like pyridine (B92270) serving to neutralize the HCl byproduct. chemistrysteps.com
Modification of the Aromatic Moiety: Analogues with modified aromatic rings are synthesized by using substituted benzenesulfonyl chlorides. A wide array of these reagents is commercially available or can be synthesized from the corresponding sulfonic acids. For example, reacting 2-fluoroethanol (B46154) with p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, or p-bromobenzenesulfonyl chloride yields the respective 2-fluoroethyl tosylate, 2-fluoroethyl nosylate (B8438820), and 2-fluoroethyl brosylate.
The general synthetic scheme is as follows:
ROH + R'SO₂Cl → R'SO₂OR + HCl
Where:
ROH is the fluoroalkyl alcohol.
R'SO₂Cl is the substituted benzenesulfonyl chloride.
Characterization of these newly synthesized analogues relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential to confirm the structure and placement of the fluorine atom and aromatic substituents. Mass spectrometry provides the molecular weight, confirming the successful esterification. Infrared (IR) spectroscopy is also useful for identifying the characteristic S=O stretching frequencies of the sulfonate ester group.
Comparative Analysis of Leaving Group Abilities Across Different Sulfonate Esters (e.g., Tosylates, Brosylates, Mesylates)
The primary function of the benzenesulfonate group in 2-fluoroethyl benzenesulfonate is to act as a leaving group in nucleophilic substitution reactions. The efficiency of this departure is a critical determinant of the compound's reactivity. Sulfonate ions are excellent leaving groups because they are the conjugate bases of strong sulfonic acids, making them very stable once they have detached. periodicchemistry.com Their stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. chemistrysteps.com
Several common sulfonate esters are used in organic synthesis, and their leaving group ability can be compared. These include:
Mesylate (MsO⁻): Derived from methanesulfonic acid.
Tosylate (TsO⁻): Derived from p-toluenesulfonic acid.
Brosylate (BsO⁻): Derived from p-bromobenzenesulfonic acid.
Nosylate (NsO⁻): Derived from p-nitrobenzenesulfonic acid.
Triflate (TfO⁻): Derived from trifluoromethanesulfonic acid.
The leaving group ability is inversely related to the basicity of the departing group; a weaker base is a better leaving group. The acidity of the parent sulfonic acid is a good indicator of this. Electron-withdrawing groups on the sulfonate's aromatic or alkyl portion increase the acidity of the parent acid and, consequently, the stability of the resulting anion. This enhanced stability makes the sulfonate a better leaving group.
The general order of leaving group ability is: Triflate > Nosylate > Tosylate ≈ Brosylate > Mesylate
This trend is explained by the electronic effects of the substituents. The triflate group is an exceptionally good leaving group due to the powerful inductive effect of the three fluorine atoms. For the aromatic sulfonates, the nitro group in nosylate is strongly electron-withdrawing, making it a better leaving group than tosylate. lumenlearning.com The methyl group in tosylate is slightly electron-donating, while the bromine in brosylate is electron-withdrawing via induction but donating via resonance. Their effects are often comparable in terms of leaving group ability. Mesylate, with a simple methyl group, is generally considered a slightly weaker leaving group than the aromatic sulfonates like tosylate. masterorganicchemistry.com
Table 1: Comparison of Common Sulfonate Leaving Groups
| Sulfonate Ester | Abbreviation | Parent Acid | Substituent Effect | Relative Leaving Group Ability |
|---|---|---|---|---|
| Mesylate | OMs | Methanesulfonic Acid | Alkyl (neutral) | Good |
| Tosylate | OTs | p-Toluenesulfonic Acid | Electron-donating (alkyl) | Very Good |
| Brosylate | OBs | p-Bromobenzenesulfonic Acid | Electron-withdrawing (halogen) | Very Good |
| Nosylate | ONs | p-Nitrobenzenesulfonic Acid | Strongly electron-withdrawing | Excellent |
| Triflate | OTf | Trifluoromethanesulfonic Acid | Strongly electron-withdrawing | Exceptional |
Exploration of Fluoroethyl Chain Homologues and Heteroatom-Containing Analogues
Expanding the structural diversity of this compound by modifying the alkyl chain provides insight into structure-reactivity relationships. This involves synthesizing homologues with longer fluoroalkyl chains or introducing heteroatoms.
Fluoroethyl Chain Homologues: Homologues such as 3-fluoropropyl benzenesulfonate and 4-fluorobutyl benzenesulfonate can be synthesized from the corresponding fluoroalcohols (3-fluoro-1-propanol and 4-fluoro-1-butanol) and benzenesulfonyl chloride. The primary difference in reactivity among these homologues often relates to steric factors and the potential for intramolecular reactions. For instance, in reactions with nucleophiles, the longer, more flexible chains might experience different steric hindrance at the reaction center.
Heteroatom-Containing Analogues: Introducing a heteroatom, such as oxygen, into the fluoroalkyl chain creates fluoroalkoxyalkyl benzenesulfonates. A key example is 2-(2-fluoroethoxy)ethyl benzenesulfonate, which can be synthesized from 2-(2-fluoroethoxy)ethanol. The presence of the ether oxygen can influence the compound's physical properties, such as solubility, and its chemical reactivity. The ether linkage may also offer alternative reaction pathways or influence the conformation of the molecule, potentially affecting the rate of nucleophilic attack. Research into sulfonate esters with ether-containing side chains has shown that these moieties can chelate metal cations from nucleophilic salts, localizing the nucleophile near the electrophilic center and significantly accelerating reaction rates. fau.edu
Table 2: Examples of Chain-Modified Analogues
| Analogue Name | Structure of Alcohol Precursor | Key Structural Feature |
|---|---|---|
| 3-Fluoropropyl benzenesulfonate | HO-(CH₂)₃-F | Propyl chain (homologue) |
| 4-Fluorobutyl benzenesulfonate | HO-(CH₂)₄-F | Butyl chain (homologue) |
| 2-(2-Fluoroethoxy)ethyl benzenesulfonate | HO-CH₂CH₂-O-CH₂CH₂-F | Ether linkage (heteroatom) |
Influence of Aromatic Ring Substituents on Chemical and Radiochemical Reactivity
Substituents on the aromatic ring of the benzenesulfonate group have a profound impact on the reactivity of the molecule by altering the leaving group's ability. This influence stems from two primary electronic effects: the inductive effect and the resonance (or conjugative) effect. lumenlearning.comlibretexts.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) are EWGs. lumenlearning.com They pull electron density away from the sulfonate group, which stabilizes the negative charge of the sulfonate anion after it has left the molecule. This stabilization makes the sulfonate a better leaving group, thereby increasing the rate of nucleophilic substitution reactions. For example, 2-fluoroethyl p-nitrobenzenesulfonate (nosylate) is significantly more reactive than this compound. lumenlearning.com
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, as in tosylate) and alkoxy (-OCH₃) are EDGs. They push electron density into the aromatic ring, which slightly destabilizes the resulting sulfonate anion. libretexts.orglibretexts.org This makes the sulfonate a poorer leaving group compared to those with EWGs, leading to a slower reaction rate.
The Hammett equation is often used to quantify these substituent effects on reaction rates. The reactivity generally correlates with the substituent's Hammett parameter (σ), where a more positive σ value (indicating a stronger EWG) corresponds to a faster reaction rate.
In the context of radiochemistry, particularly for the synthesis of PET tracers via [¹⁸F]fluoride introduction, these substituent effects are critical. The precursor's reactivity must be high enough to achieve a high radiochemical yield (RCY) within the short timeframe dictated by the radioisotope's half-life. Therefore, benzenesulfonate precursors with strong EWGs are often preferred. The order of reactivity for fluoroethylation precursors is often:
Nosylate > Tosylate > Benzenesulfonate
Table 3: Effect of Aromatic Ring Substituents on Reactivity
| Substituent (X) | Name of Ester | Electronic Effect | Expected Reactivity |
|---|---|---|---|
| -NO₂ (para) | p-Nitrobenzenesulfonate (Nosylate) | Strong Electron-Withdrawing | High |
| -Br (para) | p-Bromobenzenesulfonate (Brosylate) | Electron-Withdrawing | Moderate-High |
| -H | Benzenesulfonate | Neutral (Reference) | Moderate |
| -CH₃ (para) | p-Toluenesulfonate (Tosylate) | Weak Electron-Donating | Moderate |
| -OCH₃ (para) | p-Methoxybenzenesulfonate (Anisylate) | Strong Electron-Donating | Low |
The choice of substituent is a balance between achieving high reactivity for efficient radiolabeling and maintaining sufficient stability of the precursor for storage and handling.
Advanced Analytical Methodologies for Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 2-fluoroethyl benzenesulfonate (B1194179). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms within the molecule.
1H NMR: Proton NMR (1H NMR) spectroscopy of 2-fluoroethyl benzenesulfonate reveals characteristic signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.5-8.0 ppm. The methylene (B1212753) protons adjacent to the fluorine atom and the sulfonate group exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
13C NMR: Carbon-13 NMR (13C NMR) provides information on the carbon framework of the molecule. The aromatic carbons of the benzenesulfonate group show distinct signals in the downfield region of the spectrum. The aliphatic carbons of the fluoroethyl group are also readily identified, with their chemical shifts influenced by the electronegative fluorine and oxygen atoms.
19F NMR: Fluorine-19 NMR (19F NMR) is particularly useful for fluorinated compounds. For this compound, a characteristic signal, often a triplet due to coupling with the adjacent methylene protons, confirms the presence and electronic environment of the fluorine atom. The chemical shift in 19F NMR is highly sensitive to the molecular structure.
Table 1: Representative NMR Data for Benzenesulfonate and Related Structures
| Nucleus | Compound Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1H | Aromatic Protons (Benzenesulfonate) | 7.5-8.0 | m | - |
| 13C | Aromatic Carbons (Benzenesulfonate) | 125-140 | m | - |
| 19F | Fluoroalkanes | -230 to -150 | t or dt | - |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and the specific substitution pattern of the benzene ring.
Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the identity of newly synthesized this compound and for distinguishing it from other compounds with similar nominal masses.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. rsc.org It typically generates protonated molecules [M+H]+ or other adducts, allowing for the determination of the molecular weight. By inducing fragmentation of the parent ion, ESI-MS/MS can provide valuable structural information. researchgate.net Common fragmentation pathways for sulfonate esters may involve cleavage of the S-O and C-O bonds. libretexts.org
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are vital for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile organic compounds. helixchrom.com For this compound, reversed-phase HPLC is a common method for purity assessment. helixchrom.com A suitable stationary phase, such as C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, are typically employed. The compound is detected using a UV detector, as the benzene ring possesses a strong chromophore. By analyzing the chromatogram, the presence of impurities and their relative abundance can be determined. HPLC is also an effective tool for monitoring the progress of a reaction by analyzing samples taken at different time points to observe the consumption of reactants and the formation of the product.
Radiochemical Purity Determination for [¹⁸F]-Labeled Analogues
For applications in Positron Emission Tomography (PET), the benzenesulfonate precursor can be used to synthesize the [¹⁸F]-labeled analogue, [¹⁸F]this compound. The determination of radiochemical purity is a critical quality control step to ensure that the radioactivity detected is associated with the desired compound. researchgate.netiaea.org
The radiochemical purity of [¹⁸F]this compound is typically assessed using radio-HPLC or radio-TLC (Thin-Layer Chromatography). In radio-HPLC, the HPLC system is equipped with a radioactivity detector in series with a conventional detector (e.g., UV). This allows for the simultaneous monitoring of both the mass and the radioactivity of the eluting compounds. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the peak of the desired radiolabeled compound. This ensures that the final product is free from radioactive impurities that could interfere with the imaging results. nih.govunm.edu
Q & A
Q. What are the established synthetic routes for preparing 2-fluoroethyl benzenesulfonate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sulfonate esterification between benzenesulfonyl chloride derivatives and 2-fluoroethanol. Key steps include:
- Sulfonation : Reacting benzenesulfonyl chloride with 2-fluoroethanol under anhydrous conditions to form the ester bond. Anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) are critical to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization is used to isolate the product. Optimization may involve adjusting reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to alcohol) to minimize side reactions like hydrolysis .
- Yield Improvement : Catalytic additives (e.g., DMAP) or microwave-assisted synthesis can enhance reaction efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : NMR is critical for confirming fluorine incorporation (δ ~ -120 to -220 ppm for C-F bonds). and NMR resolve alkyl chain and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 218.03 for CHFOS) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1170 cm (S=O stretching) and ~680 cm (C-F bending) confirm functional groups .
Q. How does this compound’s stability vary under different storage and experimental conditions?
- Hydrolysis Sensitivity : The compound is prone to hydrolysis in aqueous or humid environments due to the electrophilic sulfonate ester group. Stability studies show degradation rates increase at pH > 7 or temperatures > 40°C .
- Storage Recommendations : Store under inert atmosphere (N/Ar) at -20°C in desiccated containers. Use anhydrous solvents (e.g., THF, DMF) for reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- SN2 Pathway : The electron-withdrawing sulfonate group polarizes the C-O bond, facilitating backside attack by nucleophiles (e.g., amines, thiols). Steric hindrance from the benzene ring favors SN2 over SN1 mechanisms .
- Fluorine Effects : The electronegative fluorine atom stabilizes transition states via inductive effects, accelerating substitution kinetics. Isotopic labeling () can track oxygen transfer during hydrolysis .
Q. How can researchers resolve contradictions in reported reactivity or purity data for this compound?
- Source Validation : Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) and authoritative databases (PubChem, Reaxys). Avoid non-peer-reviewed platforms .
- Batch Analysis : Use HPLC-MS to quantify impurities (e.g., residual sulfonic acid) and validate purity claims. Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
Q. What computational approaches predict the solvolysis behavior and electronic properties of this compound?
- Density Functional Theory (DFT) : Models C-F bond polarization and charge distribution to predict hydrolysis rates. Solvent effects (e.g., water vs. DMSO) are simulated using COSMO-RS .
- Molecular Dynamics (MD) : Simulates interactions with enzymes or solvents to guide experimental design (e.g., solvent selection for kinetic studies) .
Q. What analytical challenges arise in detecting trace degradation products of this compound, and how are they addressed?
- Degradation Products : Hydrolysis generates benzenesulfonic acid and 2-fluoroethanol, detectable via LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column .
- Limits of Detection (LOD) : Use isotope dilution (e.g., -labeled internal standards) to achieve sub-ppm sensitivity in complex matrices .
Q. How does this compound interact with biological systems in enzyme inhibition studies?
- Covalent Inhibition : The sulfonate ester acts as an electrophilic "warhead," forming covalent adducts with catalytic serine or cysteine residues. Activity-based protein profiling (ABPP) identifies target enzymes .
- Kinetic Assays : Measure values under pseudo-first-order conditions to quantify inhibition efficiency. Fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
